molecular formula C10H14N2OS B14811705 4-Cyclopropoxy-N-methyl-5-(methylthio)pyridin-3-amine

4-Cyclopropoxy-N-methyl-5-(methylthio)pyridin-3-amine

Cat. No.: B14811705
M. Wt: 210.30 g/mol
InChI Key: HSFUJEVCJUOMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group, a methylsulfanyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of reagents such as cyclopropyl bromide, methylamine, and methylsulfanyl chloride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of not less than 98% .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine include:

Uniqueness

What sets 4-Cyclopropoxy-N-methyl-5-(methylsulfanyl)pyridin-3-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-5-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C10H14N2OS/c1-11-8-5-12-6-9(14-2)10(8)13-7-3-4-7/h5-7,11H,3-4H2,1-2H3

InChI Key

HSFUJEVCJUOMLS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1OC2CC2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.